molecular formula C16H22O4 B8382597 diethyl 2-(2-phenylpropan-2-yl)malonate CAS No. 78775-63-0

diethyl 2-(2-phenylpropan-2-yl)malonate

Cat. No.: B8382597
CAS No.: 78775-63-0
M. Wt: 278.34 g/mol
InChI Key: SRIDQAOHTPULGP-UHFFFAOYSA-N
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Description

Diethyl 2-(2-phenylpropan-2-yl)malonate is a malonic acid derivative featuring a branched 2-phenylpropan-2-yl substituent at the central carbon. This compound belongs to the class of dialkyl malonates, which are widely employed in organic synthesis for their versatility as nucleophilic intermediates in Michael additions, cyclizations, and annulation reactions . The steric bulk of the 2-phenylpropan-2-yl group may influence reactivity by modulating electron density and steric hindrance, making it valuable for selective bond-forming processes.

Properties

CAS No.

78775-63-0

Molecular Formula

C16H22O4

Molecular Weight

278.34 g/mol

IUPAC Name

diethyl 2-(2-phenylpropan-2-yl)propanedioate

InChI

InChI=1S/C16H22O4/c1-5-19-14(17)13(15(18)20-6-2)16(3,4)12-10-8-7-9-11-12/h7-11,13H,5-6H2,1-4H3

InChI Key

SRIDQAOHTPULGP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)OCC)C(C)(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 2-(2-phenylpropan-2-yl)malonate typically involves the alkylation of enolate ions. One common method is the malonic ester synthesis, where diethyl propanedioate (diethyl malonate) is converted into its enolate ion using sodium ethoxide in ethanol. This enolate ion then reacts with an alkyl halide to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound often involve similar alkylation reactions but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

diethyl 2-(2-phenylpropan-2-yl)malonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl group or the ester moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

diethyl 2-(2-phenylpropan-2-yl)malonate has several applications in scientific research:

Mechanism of Action

The mechanism by which diethyl 2-(2-phenylpropan-2-yl)malonate exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The pathways involved often depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Yields and Reaction Conditions

Compound Synthesis Method Yield Catalyst/Conditions References
Diethyl 2-(3-(2-aminophenyl)-3-oxopropyl)malonate Michael addition of diethyl malonate to chalcone 58% Sodium ethoxide, ethanol reflux
Dimethyl 2-(2-fluorophenyl)malonate Alkylation of nitroalkenes with propargylmalonate 81–95.9% t-BuOK, LHMDS
Diethyl 2-[(3-bromophenyl)amino]methylene]malonate Condensation of 3-bromoaniline with diethyl(ethoxymethylene)malonate 90% Toluene, reflux

Table 2: Key Spectral Data for Selected Derivatives

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) References
Diethyl 2-(2-iodobenzyl)malonate 7.82–7.80 (m, 1H), 4.20–4.12 (m, 4H), 3.85–3.78 (m, 1H) 168.4, 140.2, 130.5, 61.4 1745, 1732, 753
Diethyl 2-(2-cyanoethyl)malonate Data not explicitly provided; inferred molecular formula: C₁₀H₁₅NO₄ - -
Diethyl (2-nitrobenzyl)malonate Structural data consistent with nitrobenzyl substitution (exact shifts not provided) - -

Research Findings and Trends

  • Diversity-Oriented Synthesis : Malonates with aromatic substituents (e.g., furyl, phenyl) are pivotal in generating polycyclic scaffolds via photoassisted or catalytic methods .
  • Antibacterial Development: Chlorinated malonates (e.g., ) are critical intermediates for quinolones, addressing antibiotic resistance .
  • Steric Modulation : Bulky groups like 2-phenylpropan-2-yl may hinder undesired side reactions in crowded molecular environments, enhancing selectivity .

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